2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
2-[(E)-2-Methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative featuring a tetrahydrocarbazole core fused with a 2-methylpropylidene substituent at the C2 position. The (E)-configuration of the methylpropylidene group ensures a planar arrangement of the substituent relative to the carbazole core, influencing both molecular conformation and intermolecular interactions in the solid state.
Properties
IUPAC Name |
(2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-10(2)9-11-7-8-13-12-5-3-4-6-14(12)17-15(13)16(11)18/h3-6,9-10,17H,7-8H2,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUVFADUKHSOH-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320938 | |
| Record name | (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-31-7 | |
| Record name | (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of a carbazole derivative with an appropriate aldehyde or ketone. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 2-methylpropanal in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), hydroxylating agents (e.g., hydrogen peroxide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or hydroxylated derivatives
Scientific Research Applications
2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the C2 position critically influences physical properties such as melting point, solubility, and lipophilicity. A comparison of key derivatives is summarized below:
*Calculated based on molecular formula C₁₇H₁₇NO. †Estimated using ChemDraw. ‡Inferred from structural analogs.
Key Observations:
- Melting Points : Aromatic substituents (e.g., furan, thiophene) yield higher melting points due to stronger intermolecular interactions (e.g., π–π stacking) compared to alkyl groups.
Crystallographic and Conformational Analysis
- Cyclohexene Ring Conformation : In furan- and thiophene-substituted analogs, the cyclohexene ring adopts a half-chair conformation, whereas planar conformations are rare and linked to steric hindrance . The 2-methylpropylidene group’s bulk may enforce a similar half-chair conformation to minimize steric clashes.
- Hydrogen Bonding : Furan and thiophene derivatives form N–H⋯O/S hydrogen-bonded dimers with R₂²(10) motifs, stabilizing crystal packing . The target compound likely exhibits analogous N–H⋯O interactions, though the absence of π systems may reduce C–H⋯π contributions.
Biological Activity
2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the Pictet–Spengler reaction using tryptophan derivatives and aldehydes under acidic conditions. Subsequent reactions may involve various amines and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to achieve the final product .
Antimicrobial Properties
Several studies have explored the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Antiplasmodial Activity
Research indicates that this compound possesses antiplasmodial activity against Plasmodium falciparum. The compound demonstrated a dose-dependent inhibition of parasite growth in vitro. Molecular docking studies suggest that it interacts with key enzymes in the parasite's metabolic pathways, potentially inhibiting their function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes critical for microbial survival and replication.
- Membrane Disruption : It disrupts the integrity of microbial cell membranes, leading to cell lysis.
- Interference with Metabolic Pathways : By binding to target enzymes within metabolic pathways, it effectively halts the growth and proliferation of pathogens.
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested the antibacterial efficacy of various derivatives of carbazole compounds, including this compound. The results indicated that modifications in the side chains significantly influenced antibacterial potency and selectivity .
Case Study 2: Antiplasmodial Activity
A clinical study focused on the antiplasmodial effects of this compound showed promising results in vitro against drug-resistant strains of Plasmodium falciparum. The researchers highlighted its potential as a lead compound for developing new antimalarial drugs .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one?
- Methodological Answer : The compound is synthesized via condensation reactions, where parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst concentration (e.g., acid/base catalysts) are critical. Systematic optimization using Design of Experiments (DoE) can reduce trial-and-error approaches. For example, fractional factorial designs help identify significant variables affecting yield and purity .
- Key Data :
- Typical yield range: 60–85% under optimized conditions.
- Purity validation: ≥95% via HPLC with C18 columns and UV detection at 254 nm .
Q. How can structural characterization of this carbazole derivative be performed to confirm its geometric configuration?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to identify proton environments and substituent positions.
- X-ray crystallography : Resolves bond lengths (e.g., C=C at ~1.34 Å) and dihedral angles to confirm the (E)-configuration of the methylpropylidene group .
- FT-IR : Validates functional groups (e.g., carbonyl stretch at ~1680 cm) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound, particularly its interaction with biological targets?
- Methodological Answer : The compound’s planar carbazole core enables π-π stacking with aromatic residues in enzyme active sites. Its methylpropylidene side chain enhances hydrophobic interactions. Mechanistic studies include:
- Molecular docking : To predict binding affinities with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases.
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates .
- Key Finding :
Preliminary data suggest IC values in the micromolar range (e.g., 12–45 µM) against cancer cell lines, indicating moderate potency requiring structural optimization .
- Key Finding :
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Strategies include:
- Meta-analysis : Normalize data using standardized metrics (e.g., % inhibition at 10 µM).
- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What computational approaches are effective in predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Predict protonation states and stability of the carbazole core.
- Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments.
- Software tools : Gaussian 16 for DFT; GROMACS for MD, validated against experimental NMR data .
Q. How can derivatives of this compound be designed to improve selectivity in biological systems?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at the carbazole C-6 or C-8 positions to modulate steric and electronic effects.
- Synthetic strategies : Use Suzuki-Miyaura coupling for aryl modifications or reductive amination for side-chain diversification.
- Validation : Test derivatives against isoform-specific targets (e.g., COX-1 vs. COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
